1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone
CAS No.: 19152-55-7
Cat. No.: VC7955300
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone - 19152-55-7](/images/structure/VC7955300.png)
Specification
CAS No. | 19152-55-7 |
---|---|
Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone |
Standard InChI | InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3 |
Standard InChI Key | HBJRNQOAQXJYPB-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)OCC2CO2 |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC2CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone has the molecular formula C₁₁H₁₂O₃ and a molar mass of 192.21 g/mol . Its IUPAC name reflects the substitution pattern: the phenyl ring at the 4-position bears a methoxy group linked to an oxirane (epoxide) ring, while the 1-position is occupied by an ethanone group.
Structural Representation:
The epoxide moiety introduces strain and reactivity, enabling nucleophilic ring-opening reactions, while the ethanone group contributes to electrophilic behavior .
Physicochemical Properties
Key properties include:
Property | Value/Description | Source |
---|---|---|
Appearance | Colorless oil | |
Solubility | Soluble in chloroform, ethyl acetate | |
Storage Conditions | -20°C under inert atmosphere |
The compound’s oil-like consistency and solubility profile suggest utility in organic synthesis, particularly in reactions requiring polar aprotic solvents .
Synthesis and Industrial Production
Synthetic Pathways
While explicit details for 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone are scarce, its synthesis likely parallels methods used for analogous epoxide-containing aromatics. A plausible route involves:
-
Etherification: Reaction of 4-hydroxyacetophenone with epichlorohydrin under basic conditions to form the epoxide-linked ether.
-
Purification: Chromatographic techniques to isolate the product from byproducts .
Industrial-scale production would optimize parameters like temperature and catalyst selection to maximize yield and purity.
Reactivity and Functionalization
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack, enabling derivatization:
-
Amines: Form β-amino alcohols.
-
Thiols: Produce β-hydroxy sulfides.
-
Water/Acids: Yield diols under acidic or neutral conditions .
Ketone Reactivity
The ethanone group participates in:
-
Condensations: Formation of Schiff bases with amines.
-
Reductions: Conversion to secondary alcohols using NaBH₄ or LiAlH₄ .
Applications in Scientific Research
Polymer Chemistry
The compound’s epoxide group makes it a candidate for:
-
Cross-linking agents: Enhancing thermoset resin durability.
-
Copolymer synthesis: Incorporating aromatic segments into epoxy polymers .
Comparative Analysis with Structural Analogs
1-[3-Methoxy-4-(Oxiran-2-ylmethoxy)phenyl]ethanone (CAS 69114-02-9)
This analog differs by a methoxy group at the 3-position, altering electronic and steric profiles:
Parameter | 1-[4-Substituted] | 1-[3-Methoxy-4-Substituted] |
---|---|---|
Molecular Formula | C₁₁H₁₂O₃ | C₁₂H₁₄O₄ |
Polarity | Moderate | Higher (due to methoxy) |
Reported Bioactivity | Limited data | Antimicrobial, anticancer |
The additional methoxy group in the 3-position enhances solubility and biological interactions, as observed in cytotoxicity assays .
Challenges and Future Directions
Research Gaps
-
Mechanistic Studies: Elucidating the compound’s interaction with biological targets.
-
Thermal Stability: Profiling decomposition kinetics for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume